molecular formula C18H20N2O6S2 B10811501 Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate

Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate

Cat. No.: B10811501
M. Wt: 424.5 g/mol
InChI Key: PHWDXRGUQPGATC-UHFFFAOYSA-N
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Description

Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine rings are significant in organic synthesis and are often used as intermediates in the production of various biologically active molecules . This compound is characterized by the presence of a piperazine ring substituted with benzenesulfonyl groups and a carboxylate ester group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the sulfonyl chloride, resulting in the formation of the bis(benzenesulfonyl) derivative. The carboxylate ester group is then introduced through esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, allowing for high yield and purity. The use of automated systems and real-time monitoring ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate involves its interaction with biological molecules. The benzenesulfonyl groups can form strong interactions with proteins, leading to the inhibition of enzyme activity. The piperazine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions make it a potent antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate is unique due to its combination of benzenesulfonyl and carboxylate ester groups, which provide it with distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate

InChI

InChI=1S/C18H20N2O6S2/c1-26-18(21)17-14-19(27(22,23)15-8-4-2-5-9-15)12-13-20(17)28(24,25)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3

InChI Key

PHWDXRGUQPGATC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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